molecular formula C5H8ClN5 B562979 Desisopropyl Atrazine-d5 CAS No. 1189961-78-1

Desisopropyl Atrazine-d5

Cat. No.: B562979
CAS No.: 1189961-78-1
M. Wt: 178.635
InChI Key: IVENSCMCQBJAKW-ZBJDZAJPSA-N
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Description

Desisopropyl Atrazine-d5 is a stable isotope-labeled compound, specifically a deuterated form of desisopropyl atrazine. It is a derivative of atrazine, a widely used herbicide. The compound has the chemical formula C5H8ClN5 and a molecular weight of 173.60 g/mol . This compound is primarily used in scientific research, particularly in environmental monitoring and pesticide residue analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desisopropyl Atrazine-d5 typically involves the deuteration of desisopropyl atrazine. The process begins with the preparation of desisopropyl atrazine, which is then subjected to deuterium exchange reactions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced deuteration techniques to ensure the consistent incorporation of deuterium atoms. The final product is then purified and characterized to confirm its isotopic purity and chemical structure .

Chemical Reactions Analysis

Types of Reactions

Desisopropyl Atrazine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Desisopropyl Atrazine-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Environmental Monitoring: Used as an internal standard in the analysis of pesticide residues in environmental samples.

    Pesticide Residue Analysis: Helps in the accurate quantification of atrazine and its metabolites in various matrices.

    Toxicology Studies: Employed in toxicological research to study the metabolism and degradation of atrazine in biological systems.

    Agricultural Chemistry: Used in the development and validation of analytical methods for pesticide analysis

Mechanism of Action

The mechanism of action of Desisopropyl Atrazine-d5 is similar to that of atrazine. It inhibits photosynthesis in plants by binding to the D1 protein in the photosystem II complex, thereby blocking electron transport. This leads to the disruption of the photosynthetic process and ultimately results in the death of the plant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desisopropyl Atrazine-d5 is unique due to its stable isotope labeling, which makes it particularly useful in analytical chemistry and environmental studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in various analytical techniques .

Properties

IUPAC Name

6-chloro-2-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN5/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H3,7,8,9,10,11)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVENSCMCQBJAKW-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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